molecular formula C16H13N3O3S B2515877 Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate CAS No. 919062-04-7

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2515877
CAS No.: 919062-04-7
M. Wt: 327.36
InChI Key: DGMVHUMTTFAMHA-UHFFFAOYSA-N
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Description

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a nicotinamide (pyridine-3-carboxamide) substituent at the 2-position and an ethyl ester group at the 6-position. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and applications in materials science .

Properties

IUPAC Name

ethyl 2-(pyridine-3-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)11-4-3-7-17-9-11/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMVHUMTTFAMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate typically involves the reaction of nicotinic acid with 2-aminobenzothiazole under specific conditions. The reaction is carried out in the presence of a suitable esterifying agent, such as ethyl chloroformate, to form the desired ester product . The reaction conditions often include the use of a solvent like ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate serves as a precursor in the synthesis of more complex heterocyclic compounds. Its structural features allow for various modifications that can lead to new derivatives with enhanced properties.

2. Biology:

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Bacillus subtilis. This suggests its potential application in developing new antibiotics .
  • Anticancer Activity: Studies have shown that compounds related to this structure may inhibit cancer cell proliferation and induce apoptosis in cancer cells, making it a candidate for anticancer drug development .
  • Neuroprotective Effects: There is emerging evidence that compounds similar to this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

3. Medicine:

  • Therapeutic Applications: The compound's interaction with specific molecular targets suggests it may have therapeutic effects in treating conditions associated with oxidative stress and inflammation. Its mechanism of action involves binding to enzymes or receptors, altering their activity, which is crucial for drug development .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as novel antimicrobial agents .

Anticancer Research

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of several cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis routes, and biological activities:

Compound Name Substituent(s) Molecular Weight Synthesis Method Yield Key Findings
Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate (Target) Nicotinamido (pyridine-3-carboxamide) Calculated: ~331.34 Likely coupling of nicotinoyl chloride with ethyl 2-aminobenzo[d]thiazole-6-carboxylate N/A Hypothesized enhanced binding due to pyridine-mediated interactions.
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) Acetamido, propyl linker with pyridin-2-ylamino - EEDQ-mediated coupling in DMF >96% purity BRAFV600E kinase inhibition (IC₅₀ = 7.9 µM) .
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate 4-Boc-piperazine - SNAr reaction in THF 97% Potential Hsp90 inhibitor; high yield due to mild conditions.
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate Bromo - Bromination using CuBr₂ and t-nitrosobutane in acetonitrile - Intermediate for further functionalization.
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate Benzo[d]thiazole-2-carboxamido 383.44 Multi-step coupling - High molecular weight and density (1.495 g/cm³); potential steric hindrance.

Structural and Functional Insights

  • Substituent Effects: Nicotinamido Group: The pyridine ring in the target compound may improve solubility and π-π stacking compared to simpler acetamido derivatives (e.g., compound 22) . Halogenated Derivatives (): Bromo or chloro substituents increase electrophilicity, facilitating cross-coupling reactions for further derivatization .
  • Synthetic Efficiency :

    • High yields (>95%) are achievable for Boc-piperazine derivatives under mild conditions , whereas EEDQ-mediated couplings (e.g., compound 22 ) require rigorous purification but maintain >96% purity .
    • Ultrasound-assisted synthesis () reduces reaction times for precursors, highlighting advancements in benzothiazole chemistry .
  • Biological Relevance: Compound 22’s BRAFV600E inhibition (IC₅₀ = 7.9 µM) underscores the importance of pyridine-containing substituents in kinase targeting .

Physicochemical Properties

  • Melting Points : Most benzothiazole derivatives exhibit high thermal stability (mp >200°C), as seen in compounds 20–24 .
  • Solubility : Ethyl ester groups (e.g., target compound) enhance lipophilicity, whereas hydrolysis to carboxylic acids () increases polarity .
  • Hydrogen Bonding : The nicotinamido group’s pyridine nitrogen and amide protons may participate in intermolecular hydrogen bonds, influencing crystal packing (cf. ) .

Biological Activity

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C16H13N3O3S
  • Molecular Weight : 327.36 g/mol
  • CAS Number : 919062-04-7

The compound is synthesized through the reaction of nicotinic acid with 2-aminobenzothiazole, typically using an esterifying agent like ethyl chloroformate.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising antimicrobial properties. A study highlighted the effectiveness of various thiazole derivatives against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The cytotoxicity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The results are summarized in the table below:

Cell LineIC50 Value (μM)Reference
MCF-71.25 - 42.10
HepG-21.05 - 31.45
HCT-1161.46 - 31.70

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. This compound may bind to enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells and inhibition of microbial growth .

Case Studies

  • Inhibition of Vascular Smooth Muscle Proliferation : A study explored the effects of similar compounds on vascular smooth muscle cells (VSMCs), demonstrating that certain derivatives could significantly reduce VSMC proliferation, which is crucial in conditions like atherosclerosis and hypertension .
  • Evaluation Against Cancer Cell Lines : Another investigation into benzothiazole-based compounds indicated that modifications at specific positions on the thiazole ring could enhance anticancer activity, with some compounds showing marked improvements in potency compared to traditional chemotherapeutics like sorafenib .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate be optimized to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution at the amide carbonyl and electrophilic aromatic substitution on the thiazole ring. Optimization involves:

  • Reagent stoichiometry : Adjusting molar ratios of nicotinamide chloride and ethyl 2-aminobenzo[d]thiazole-6-carboxylate to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while controlled temperatures (60–80°C) prevent decomposition .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) isolates the product, confirmed via <sup>1</sup>H NMR and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Identifies protons on the thiazole ring (δ 7.5–8.5 ppm) and ethyl ester (δ 1.3–4.3 ppm). Coupling constants (e.g., J = 8.5 Hz) confirm substitution patterns .
  • X-ray crystallography : Resolves 3D geometry, including dihedral angles between the thiazole and nicotinamide moieties, critical for understanding π-π stacking in target binding .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 344.08 [M+H]<sup>+</sup>) and detects impurities .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Methodological Answer :

  • Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-negative (Acinetobacter baumannii) and Gram-positive pathogens, with MIC values ≤8 µg/mL indicating potency .
  • Anticancer assays : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations, monitoring IC50 values. Thiazole derivatives often inhibit DNA gyrase or HSP90 .
  • Cytotoxicity controls : Compare with healthy cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?

  • Methodological Answer :

  • Substituent variation : Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity (logP) and bioavailability .
  • Nicotinamide modifications : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
  • Bioisosteric replacements : Substitute the thiazole sulfur with oxygen (oxazole) to evaluate metabolic stability .
  • SAR validation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like DNA gyrase (PDB: 1KZN) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites. For example, the thiazole ring’s HOMO (-6.2 eV) suggests susceptibility to electrophilic attack .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability of the amide linkage under physiological conditions .
  • ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor solubility (logS < -4) may explain reduced in vivo efficacy .
  • Metabolite identification : Use hepatic microsomes (human/rat) to detect oxidative metabolites (e.g., thiazole ring hydroxylation) that deactivate the compound .
  • Formulation optimization : Nanoemulsions or cyclodextrin complexes improve bioavailability for in vivo validation .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

  • Methodological Answer :

  • Chemical proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS to identify binding proteins (e.g., heat shock proteins) .
  • Transcriptomic analysis : RNA-seq of treated cells (e.g., Pseudomonas aeruginosa) reveals upregulated stress-response pathways (e.g., SOS response) .
  • Crystallography : Co-crystallize the compound with suspected targets (e.g., BCL-2) to resolve binding modes at ≤2.0 Å resolution .

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